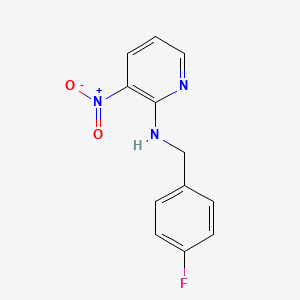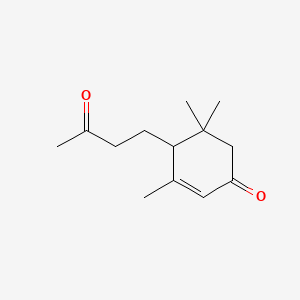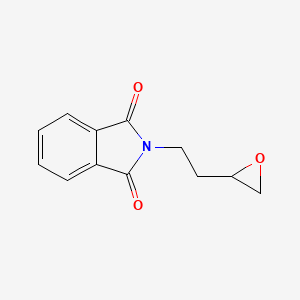
2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione
Vue d'ensemble
Description
“2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione” is a compound with the molecular formula C12H11NO3 . It is a derivative of isoindoline-1,3-dione, which is a family of compounds that have been the focus of much research due to their diverse biological activities . These compounds are neutral and hydrophobic, allowing them to pass through living membranes in vivo .
Synthesis Analysis
Isoindoline-1,3-dione derivatives, including “this compound”, can be synthesized using various methods . One method involves simple heating and relatively quick solventless reactions . The synthesized compounds are then purified using a methodology that adheres to green chemistry principles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO3/c14-11-9-3-1-2-4-10 (9)12 (15)13 (11)6-5-8-7-16-8/h1-4,8H,5-7H2 . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 217.22 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Application in Antibacterial Agents
Researchers have developed a new method to synthesize enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, which could be useful in preparing a series of antibacterial agents containing 2-oxazolidinone (Rajesh et al., 2011).
Role in Antimicrobial and Anti-Inflammatory Activities
A study on phthalimide derivatives, including isoindoline-1,3-diones, found them effective as in vitro antimicrobial, anti-oxidant, and anti-inflammatory agents, without cytotoxic activity (Lamie et al., 2015).
Use in Corrosion Inhibition
Isoindoline-1,3-dione derivatives have been tested as corrosion inhibitors for mild steel in acidic environments, acting as mixed-type inhibitors and showing efficient inhibition effects (Chadli et al., 2017).
Applications in Cancer Research
Derivatives of isoindoline-1,3-dione were studied for their potential in breast cancer treatment through spectroscopic characterization and molecular docking studies (El-Azab et al., 2017).
Role in Treatment of Alzheimer’s Disease
A study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, showing promising results with low acute toxicity (Andrade-Jorge et al., 2018).
Synthesis Using Green Chemistry
The synthesis of isoindoline-1,3-dione derivatives was achieved using environmentally friendly methods, highlighting the potential of using bio-waste management in chemical synthesis (Journal et al., 2019).
Antidiabetic Drug Development
Isoindoline-1,3-dione analogues were synthesized and identified as active antihyperglycemic agents, offering new leads for antidiabetic drug development (Eissa, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Based on the known activity of similar compounds, it can be hypothesized that it may interact with the dopamine receptor d3, leading to changes in neurotransmitter activity .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3, it may influence dopaminergic signaling pathways .
Result of Action
Similar compounds have been shown to induce cell death in a dose and time-dependent manner .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Analyse Biochimique
Biochemical Properties
Isoindolines, a family of compounds to which this compound belongs, are known to be present in a wide array of bioactive molecules . They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of 2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione are currently under investigation. Preliminary studies suggest that the compound may influence cell viability. For instance, a related compound was found to cause a significant loss of cell viability in Raji cells when the concentration of the compound increased .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cell viability can vary over time .
Propriétés
IUPAC Name |
2-[2-(oxiran-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)6-5-8-7-16-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFNAHIBWPUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320899 | |
| Record name | 2-[2-(Oxiran-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86506-70-9 | |
| Record name | NSC366111 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Oxiran-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
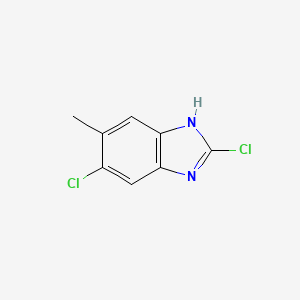
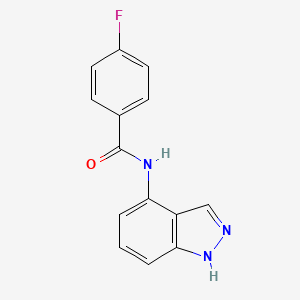
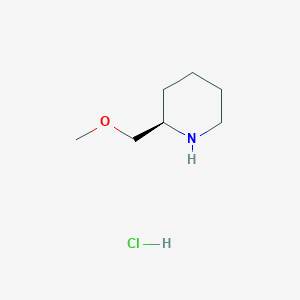
acetate](/img/structure/B3060715.png)
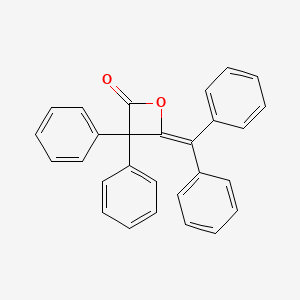
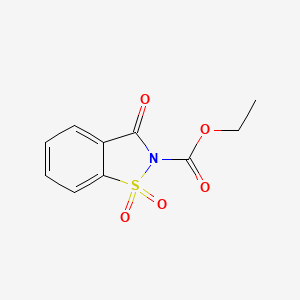
![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)
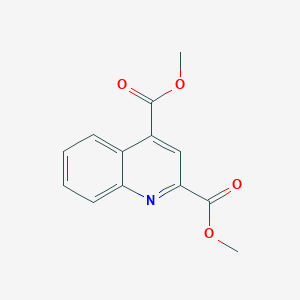
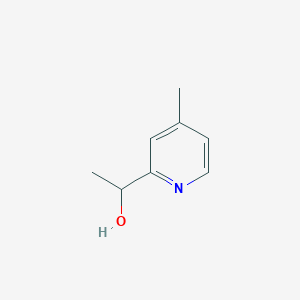

![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)
